Cas no 2165705-48-4 ((2R)-2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid)

(2R)-2-Acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a specialized amino acid derivative featuring a diazirine functional group, making it a valuable tool in photoaffinity labeling and crosslinking studies. The diazirine moiety, upon UV irradiation, generates highly reactive carbene intermediates capable of forming covalent bonds with proximal biomolecules, enabling the investigation of molecular interactions. The (R)-configuration ensures stereochemical precision, while the acetamido group enhances solubility and stability in biological systems. This compound is particularly useful in proteomics, structural biology, and drug discovery for mapping binding sites and protein-protein interactions. Its well-defined reactivity and compatibility with aqueous environments make it a preferred choice for in situ labeling applications.
(2R)-2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid structure
2165705-48-4 structure
Product Name:(2R)-2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
CAS No:2165705-48-4
MF:C8H13N3O3
MW:199.207121610641
CID:5611531
PubChem ID:165604031
Update Time:2025-05-20

(2R)-2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
    • EN300-8641118
    • 2165705-48-4
    • Inchi: 1S/C8H13N3O3/c1-5(12)9-6(7(13)14)3-4-8(2)10-11-8/h6H,3-4H2,1-2H3,(H,9,12)(H,13,14)/t6-/m1/s1
    • InChI Key: VQRSTPSVFLOTCK-ZCFIWIBFSA-N
    • SMILES: OC([C@@H](CCC1(C)N=N1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 199.09569129g/mol
  • Monoisotopic Mass: 199.09569129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 91.1Ų

(2R)-2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid Pricemore >>

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Additional information on (2R)-2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid

(2R)-2-Acetamido-4-(3-Methyl-3H-Diazirin-3-Yl)Butanoic Acid: A Comprehensive Overview

(2R)-2-Acetamido-4-(3-Methyl-3H-Diazirin-3-Yl)Butanoic Acid, with the CAS number 2165705-48-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which includes an acetamido group attached to a butanoic acid backbone, further substituted with a 3-methyl-diazirinyl group. The stereochemistry at the second carbon (R configuration) plays a crucial role in determining its biological activity and pharmacokinetic properties.

The synthesis of this compound involves a multi-step process, often utilizing advanced techniques such as asymmetric catalysis and stereochemical control to achieve the desired configuration. Recent advancements in asymmetric synthesis have enabled researchers to optimize the production of this compound, ensuring high yields and purity. The use of chiral catalysts has been particularly effective in controlling the stereochemistry during the formation of the acetamido group and the diazirinyl substituent.

The diazirinyl group is a key feature of this molecule, contributing to its reactivity and potential applications in drug design. Diazirines are known for their ability to undergo various transformations, including [1,2]-shifts and ring-opening reactions, which can be harnessed to generate bioactive compounds. Recent studies have explored the use of diazirines in click chemistry and bioconjugation reactions, further expanding the utility of this compound in medicinal chemistry.

In terms of biological activity, (2R)-2-Acetamido-4-(3-Methyl-3H-Diazirin-3-Yl)Butanoic Acid has shown promising results in preclinical models. It exhibits selective binding to certain protein targets, making it a potential candidate for therapeutic interventions. For instance, research has demonstrated its ability to modulate enzyme activity and inhibit key pathways involved in inflammatory diseases and cancer. The acetamido group contributes to its solubility and bioavailability, while the diazirinyl substituent enhances its binding affinity to target molecules.

Recent studies have also investigated the pharmacokinetic properties of this compound. Its absorption, distribution, metabolism, and excretion (ADME) profiles have been evaluated in animal models, providing valuable insights into its suitability as a drug candidate. The results indicate that it has favorable pharmacokinetic characteristics, including moderate clearance and reasonable half-life, which are essential for achieving therapeutic efficacy.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its interaction patterns with target proteins, while quantum mechanical calculations have provided insights into its electronic structure and reactivity. These computational approaches have complemented experimental studies, enabling researchers to refine the compound's structure for improved biological performance.

In conclusion, (2R)-2-Acetamido-4-(3-Methyl-3H-Diazirin-3-Yl)Butanoic Acid represents a promising molecule with diverse applications in drug discovery and chemical synthesis. Its unique structure, combined with advanced synthetic methods and computational tools, positions it as a valuable asset in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to play a significant role in addressing unmet medical needs.

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